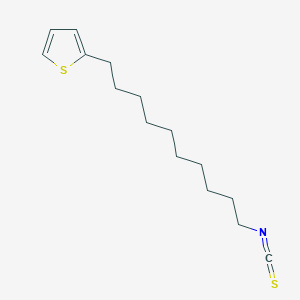

Isotiocianato de tienildecilo

Descripción general

Descripción

El isotiocianato de tienildecilo es un compuesto químico conocido por su actividad antiproliferativa contra las células cancerosas. Es un análogo del isotiocianato de tienilbutilo y pertenece a la clase de los isotiocianatos, que se caracterizan por la presencia del grupo funcional -N=C=S. Este compuesto demuestra una actividad biológica significativa, particularmente en la modulación de enzimas metabolizadoras de xenobióticos e induciendo enzimas desintoxicantes de fase II .

Aplicaciones Científicas De Investigación

El isotiocianato de tienildecilo tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como un bloque de construcción valioso en la síntesis de varios compuestos heterocíclicos y tioureas

Biología: Se utiliza para estudiar la modulación de enzimas metabolizadoras de xenobióticos y la inducción de enzimas desintoxicantes de fase II

Medicina: Su actividad antiproliferativa contra las células cancerosas lo convierte en un candidato potencial para la investigación de la terapia contra el cáncer

Industria: Se utiliza en la síntesis de agroquímicos y aplicaciones de ciencia de materiales.

Mecanismo De Acción

El isotiocianato de tienildecilo ejerce sus efectos principalmente a través de la modulación de enzimas metabolizadoras de xenobióticos, como la inhibición del citocromo P450, y la inducción de enzimas desintoxicantes de fase II. Estas acciones conducen a la desintoxicación de compuestos dañinos y la inhibición de la proliferación de células cancerosas . El mecanismo del compuesto implica la activación de factores de transcripción como el factor 2 relacionado con el factor eritroide nuclear 2 (Nrf2), que regula al alza los genes y proteínas antioxidantes .

Compuestos similares:

- Isotiocianato de tienilbutilo

- Isotiocianato de fenilo

- Isotiocianato de alilo

- Sulforafano

Comparación: El this compound es único debido a su estructura específica, que incluye un grupo tienilo y una cadena de decilo. Esta estructura confiere actividades biológicas distintas, como efectos antiproliferativos mejorados contra las células cancerosas en comparación con otros isotiocianatos como el isotiocianato de fenilo y el isotiocianato de alilo . El sulforafano, otro isotiocianato conocido, actúa principalmente a través de la vía Nrf2, similar al this compound, pero con diferente potencia y especificidad .

Análisis Bioquímico

Biochemical Properties

Thienyldecyl isothiocyanate exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . It interacts with xenobiotic-metabolizing enzymes, such as by inhibition of cytochrome P450, and/or by induction of phase II detoxifying enzymes .

Cellular Effects

Thienyldecyl isothiocyanate influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It exerts its effects through the modulation of xenobiotic-metabolizing enzymes .

Molecular Mechanism

At the molecular level, Thienyldecyl isothiocyanate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with cytochrome P450, leading to its inhibition, and induces phase II detoxifying enzymes .

Temporal Effects in Laboratory Settings

Its antiproliferative activity against cancer cells suggests potential long-term effects on cellular function .

Metabolic Pathways

Thienyldecyl isothiocyanate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 and induces phase II detoxifying enzymes

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El isotiocianato de tienildecilo puede sintetizarse mediante un proceso de una sola olla a partir de aminas primarias en condiciones acuosas. El proceso implica la generación in situ de una sal de ditiocarbamato a partir del sustrato de amina mediante la reacción con disulfuro de carbono (CS2), seguida de la eliminación para formar el producto de isotiocianato con ácido cianúrico como reactivo de desulfuración . Este método es económico y adecuado para actividades de escalado.

Métodos de producción industrial: La producción industrial de isotiocianatos, incluido el this compound, a menudo implica la reacción de aminas con disulfuro de carbono en presencia de una base, seguida de la desulfuración utilizando varios reactivos como cloruro de tosilo o cloruro de trifluorometanosulfonilo .

Análisis De Reacciones Químicas

Tipos de reacciones: El isotiocianato de tienildecilo experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar sulfóxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertirlo en tioureas.

Sustitución: Puede participar en reacciones de sustitución nucleofílica para formar tiocarbamatos y otros derivados

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).

Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan comúnmente en reacciones de sustitución

Principales productos:

Oxidación: Sulfóxidos y sulfonas.

Reducción: Tioureas.

Sustitución: Tiocarbamatos y otros derivados

Comparación Con Compuestos Similares

- Thienylbutyl isothiocyanate

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Sulforaphane

Comparison: Thienyldecyl isothiocyanate is unique due to its specific structure, which includes a thienyl group and a decyl chain. This structure imparts distinct biological activities, such as enhanced antiproliferative effects against cancer cells compared to other isothiocyanates like phenyl isothiocyanate and allyl isothiocyanate . Sulforaphane, another well-known isothiocyanate, primarily acts through the Nrf2 pathway, similar to thienyldecyl isothiocyanate, but with different potency and specificity .

Propiedades

IUPAC Name |

2-(10-isothiocyanatodecyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NS2/c17-14-16-12-8-6-4-2-1-3-5-7-10-15-11-9-13-18-15/h9,11,13H,1-8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGUKFSTCYZBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

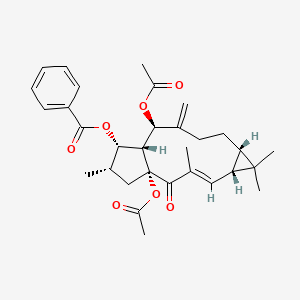

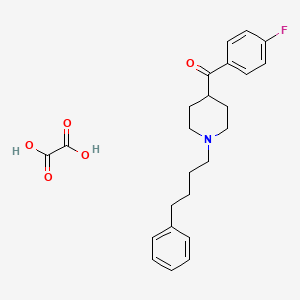

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride](/img/structure/B1662927.png)